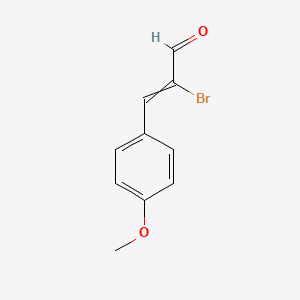
Trimethylsilyl 11-cyanoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 11-cyanoundecanoate is a chemical compound characterized by the presence of a trimethylsilyl group attached to an 11-cyanoundecanoate moiety. This compound is notable for its applications in organic synthesis and its role as a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 11-cyanoundecanoate can be synthesized through the reaction of trimethylsilyl cyanide with 11-bromoundecanoic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated derivatization protocols. These protocols ensure high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 11-cyanoundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Trimethylsilyl 11-cyanoundecanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethylsilyl 11-cyanoundecanoate involves the reactivity of the trimethylsilyl group, which often behaves similarly to a proton. This reactivity allows the compound to participate in various chemical transformations, such as the addition to carbon-oxygen double bonds, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyanide: Shares the trimethylsilyl group and cyanide functionality.
Trimethylsilyl chloride: Contains the trimethylsilyl group but with a chloride instead of a cyanide.
Trimethylsilyl acetate: Another compound with a trimethylsilyl group, but with an acetate moiety.
Uniqueness
Trimethylsilyl 11-cyanoundecanoate is unique due to its specific structure, which combines the trimethylsilyl group with an 11-cyanoundecanoate moiety. This combination imparts distinct reactivity and applications, making it valuable in various fields of research and industry .
Properties
CAS No. |
22396-24-3 |
|---|---|
Molecular Formula |
C15H29NO2Si |
Molecular Weight |
283.48 g/mol |
IUPAC Name |
trimethylsilyl 11-cyanoundecanoate |
InChI |
InChI=1S/C15H29NO2Si/c1-19(2,3)18-15(17)13-11-9-7-5-4-6-8-10-12-14-16/h4-13H2,1-3H3 |
InChI Key |
RKZZDDBGXJMYTM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


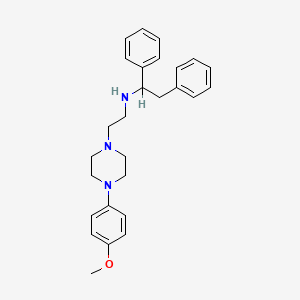

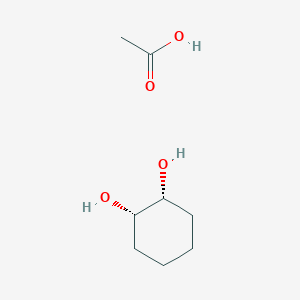
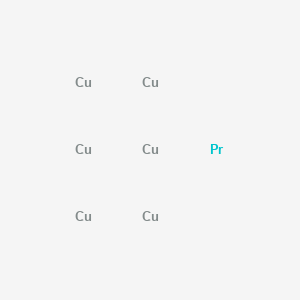
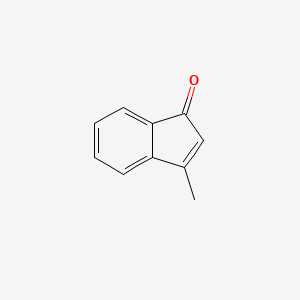
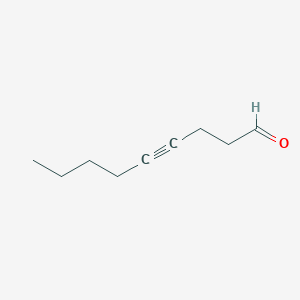
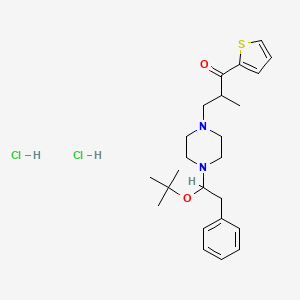
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
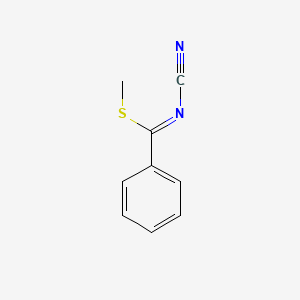
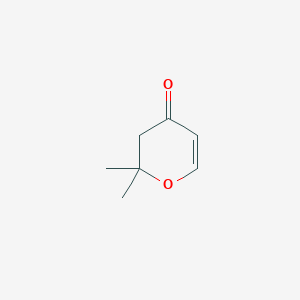
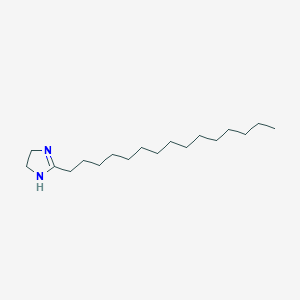
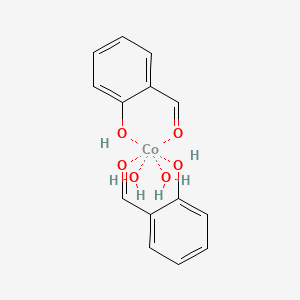
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
